Terazosin

概要

説明

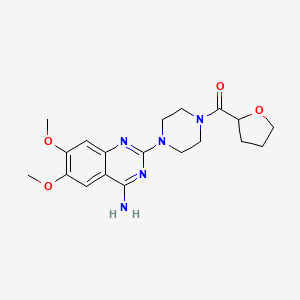

Terazosin is a quinazoline derivative that belongs to the class of alpha-1 adrenergic blockers. It is primarily used to treat symptoms of benign prostatic hyperplasia and hypertension. By relaxing the muscles in the prostate and bladder neck, it facilitates easier urination. Additionally, it relaxes veins and arteries, allowing blood to flow more easily .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of terazosin involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine to undergo direct alkylation, resulting in this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to various purification techniques, including recrystallization and chromatography, to meet pharmaceutical standards .

化学反応の分析

Types of Reactions

Terazosin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various metabolites.

Reduction: The compound can be reduced, although this is less common in its typical applications.

Substitution: This compound can undergo substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions include demethylated and hydroxylated derivatives of this compound, which are often studied for their pharmacological properties .

科学的研究の応用

Benign Prostatic Hyperplasia (BPH)

Overview : Terazosin is widely recognized for its efficacy in treating symptomatic BPH, a condition characterized by an enlarged prostate that can lead to urinary difficulties.

- Mechanism of Action : By selectively blocking alpha-1 adrenergic receptors, this compound relaxes smooth muscle in the prostate and bladder neck, improving urinary flow and reducing symptoms associated with BPH .

-

Clinical Evidence :

- A long-term study involving 494 men demonstrated that this compound significantly improved peak urinary flow rates and reduced symptom scores over 42 months .

- In another clinical trial, patients treated with this compound showed a 37.8% improvement in American Urological Association Symptom Scores compared to an 18.4% improvement in the placebo group .

Hypertension Management

Overview : this compound is also prescribed for managing hypertension, particularly in patients who may benefit from an alpha-blocking agent.

- Mechanism of Action : Similar to its action in BPH, this compound lowers blood pressure by relaxing blood vessels, thus facilitating easier blood flow .

- Clinical Evidence :

Neurodegenerative Diseases

Recent studies have investigated the potential of this compound in treating neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease.

- Research Findings :

- A study targeting phosphoglycerate kinase 1 with this compound showed protective effects on motor neurons in zebrafish models of ALS, suggesting potential neuroprotective properties through metabolic modulation .

- This compound has been shown to enhance energy production in neuronal cells, which may help prevent neurodegeneration associated with Parkinson's disease .

Other Potential Applications

This compound's pharmacological profile suggests several other applications that are currently under investigation:

- Ureteral Calculi Management : Emerging evidence indicates that this compound may assist in the management of ureteral stones by relaxing ureteral smooth muscle .

- Drug Repurposing Initiatives : Ongoing research is exploring the repurposing of this compound for various conditions due to its established safety profile and mechanism of action against different biological targets .

Data Summary and Case Studies

作用機序

Terazosin works by selectively blocking alpha-1 adrenergic receptors. This action relaxes smooth muscle in blood vessels and the prostate, leading to decreased arterial resistance and improved urine flow. The primary molecular target is the alpha-1 adrenergic receptor, and the pathway involves inhibition of the receptor’s action on smooth muscle cells .

類似化合物との比較

Similar Compounds

Tamsulosin: Another alpha-1 blocker used for similar indications but with a different side effect profile.

Doxazosin: Similar in function but has a longer half-life.

Prazosin: Used primarily for hypertension and has a shorter duration of action compared to terazosin

Uniqueness

This compound is unique in its balanced efficacy for both benign prostatic hyperplasia and hypertension. It has a relatively long half-life, allowing for once-daily dosing, which improves patient compliance. Additionally, its neuroprotective potential sets it apart from other alpha-1 blockers .

生物活性

Terazosin is a quinazoline derivative primarily recognized as an alpha-1 adrenergic receptor antagonist. It has been widely utilized in the treatment of hypertension and benign prostatic hyperplasia (BPH). Recent research has unveiled additional biological activities of this compound, particularly its potential neuroprotective effects and ability to enhance metabolic processes. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by selectively blocking alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate. This mechanism results in decreased blood pressure and improved urinary flow. The drug has also been shown to induce apoptosis in prostate cells through the upregulation of transforming growth factor beta-1 (TGF-beta1) and subsequent activation of the caspase cascade .

Neuroprotective Effects

Recent studies have highlighted this compound's role in enhancing ATP levels and promoting stress resistance. Notably, this compound activates phosphoglycerate kinase 1 (Pgk1), which is crucial for glycolysis and ATP production. This mechanism may offer neuroprotective benefits, particularly in conditions like Parkinson’s disease (PD) and stroke .

A pilot study involving patients with PD indicated that a daily dose of 5 mg of this compound significantly increased ATP levels, with notable improvements in arterial stiffness measured by brachial-ankle pulse wave velocity (baPWV) over a year .

Clinical Trials and Efficacy

This compound has undergone extensive clinical trials assessing its efficacy in hypertensive patients. A multicenter phase III study demonstrated that this compound effectively reduced both systolic and diastolic blood pressures, with significant long-term safety profiles .

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Phase III Study | 364 hypertensive patients | 1 to 40 mg/day | Significant reduction in blood pressure |

| Pilot Study on PD | Patients with Parkinson's Disease | 5 mg/day | Increased ATP levels, improved baPWV |

Stroke and Sepsis Models

In rodent models, this compound has shown promise in alleviating organ damage associated with stroke and sepsis. The drug's ability to enhance Hsp90 chaperone activity through increased ATP levels from Pgk1 activation suggests a novel therapeutic approach for these critical conditions .

Arterial Stiffness Improvement

A preliminary study reported that this compound significantly improved arterial stiffness in patients with hypertension. The results indicated that approximately 59% of patients exhibited at least a 5% reduction in baPWV at the nine-month follow-up .

Safety Profile and Adverse Effects

The safety profile of this compound has been established through various clinical trials. Most adverse events reported were mild to moderate, with syncope occurring infrequently during treatment . Long-term studies have confirmed that this compound is well-tolerated among patients when administered alone or in combination with other antihypertensive agents.

特性

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKUSRYTPJJLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63074-08-8 (hydrochloride), 70024-40-7 (mono-hydrochloride, dihydrate) | |

| Record name | Terazosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023639 | |

| Record name | Terazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.50e+00 g/L | |

| Record name | Terazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Terazosin is selective for alpha-1-adrenoceptors but not their individual subtypes. Inhibition of these alpha-1-adrenoceptors results in relaxation of smooth muscle in blood vessels and the prostate, lowering blood pressure and improving urinary flow. Smooth muscle cells accounts for roughly 40% of the volume of the prostate and so their relaxation reduces pressure on the urethra. It has also been shown that catecholamines induce factors responsible for mitogenesis and alpha-1-adrenergic receptor blockers inhibit this effect. A final long term mechanism of terazosin and other alpha-1-adrenergic receptor blockers is the induction of apoptosis of prostate cells. Treatment with terazosin enhances the expression of transforming growth factor beta-1 (TGF-beta1), which upregulates p27kip1, and the caspase cascade. | |

| Record name | Terazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

63590-64-7 | |

| Record name | Terazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63590-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terazosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L5014XET7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Terazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

271-274, 273 °C | |

| Record name | Terazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。